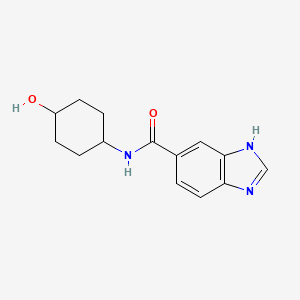

N-(4-hydroxycyclohexyl)-1H-1,3-benzodiazole-5-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(4-hydroxycyclohexyl)-3H-benzimidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c18-11-4-2-10(3-5-11)17-14(19)9-1-6-12-13(7-9)16-8-15-12/h1,6-8,10-11,18H,2-5H2,(H,15,16)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IURHWAAUHYBZMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC3=C(C=C2)N=CN3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 1,3-Benzodiazole-5-carboxylic Acid Derivative

- The benzodiazole ring system is typically constructed starting from o-phenylenediamine derivatives.

- Carboxylation at the 5-position can be achieved via directed lithiation or electrophilic substitution using carboxylating agents.

- Protection of amino groups is often necessary to direct substitution and avoid polymerization.

Formation of the Amide Bond with 4-Hydroxycyclohexylamine

- The 5-carboxylic acid benzodiazole intermediate is activated using coupling reagents such as carbodiimides (e.g., EDC, DCC) or acid chlorides.

- The activated intermediate is then reacted with 4-hydroxycyclohexylamine to form the desired amide linkage.

- Reaction conditions typically involve mild bases and solvents such as dichloromethane or DMF to facilitate coupling without decomposing sensitive groups.

Specific Reaction Conditions and Catalysts

Based on analogous benzodiazole carboxamide syntheses and related heterocyclic amide preparations:

| Step | Reagents/Conditions | Temperature | Solvent | Notes |

|---|---|---|---|---|

| Benzodiazole core formation | o-Phenylenediamine + carboxylation agent | 25–80 °C | DMF or DMSO | Use of MgCl₂ as catalyst may enhance reaction efficiency |

| Amide bond formation | Carbodiimide (DCC/EDC) + 4-hydroxycyclohexylamine | 0–25 °C to room temperature | DCM, DMF | Addition of catalytic DMAP improves yield |

| Purification | Recrystallization or chromatography | Ambient | Ethyl acetate or ethanol | Ensures high purity and removal of byproducts |

Research Findings on Related Preparation Methods

- Catalyst Use: Magnesium chloride (MgCl₂) has been reported to catalyze reactions involving hydroxy-substituted aromatic aldehydes and amines, improving yield and selectivity in heterocyclic compound synthesis.

- Solvent Selection: Polar aprotic solvents such as DMF are preferred for initial ring formation due to their ability to dissolve polar intermediates and stabilize charged transition states.

- Temperature Control: Reaction temperatures between 25 °C and 80 °C optimize conversion rates while minimizing side reactions, especially during the ring closure and amide coupling steps.

- Purification Techniques: Use of ethyl acetate extraction followed by drying with anhydrous magnesium sulfate and recrystallization provides high-purity products suitable for further applications.

Analytical Data Supporting Preparation

While direct spectral data for this compound is limited, analogous compounds display the following characteristics:

| Analytical Method | Expected Observation |

|---|---|

| 1H-NMR | Signals corresponding to benzodiazole protons, cyclohexyl ring protons, and hydroxy group (broad singlet) |

| Mass Spectrometry | Molecular ion peak consistent with molecular weight of the target compound |

| Melting Point | Typically in the range of 150–200 °C depending on purity |

| HPLC | Single major peak indicating purity >95% |

Summary Table of Preparation Steps

| Step Number | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Benzodiazole core synthesis | o-Phenylenediamine, carboxylation agent, MgCl₂ catalyst, DMF, 25–80 °C | 1,3-Benzodiazole-5-carboxylic acid intermediate |

| 2 | Activation of carboxylic acid | Carbodiimide coupling reagent (DCC/EDC), DMAP catalyst, DCM or DMF, 0–25 °C | Activated ester or acid chloride intermediate |

| 3 | Amide bond formation with 4-hydroxycyclohexylamine | 4-hydroxycyclohexylamine, base, room temperature | This compound |

| 4 | Purification | Ethyl acetate extraction, drying, recrystallization | Pure target compound ready for characterization |

Análisis De Reacciones Químicas

Types of Reactions

N-(4-hydroxycyclohexyl)-1H-1,3-benzodiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The benzodiazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Hydroxycyclohexyl halides, nucleophiles such as amines or thiols.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of reduced benzodiazole derivatives.

Substitution: Formation of substituted benzodiazole derivatives with various functional groups.

Aplicaciones Científicas De Investigación

N-(4-hydroxycyclohexyl)-1H-1,3-benzodiazole-5-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(4-hydroxycyclohexyl)-1H-1,3-benzodiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The benzodiazole ring can interact with enzymes and receptors, modulating their activity. The hydroxycyclohexyl group can influence the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(4-hydroxycyclohexyl)-1H-1,3-benzodiazole-5-carboxamide and related carboxamide derivatives:

Key Observations:

Triazole-based carboxamides (e.g., ) exhibit higher metabolic stability due to their resistance to oxidative degradation, whereas imidazole derivatives like DIC undergo rapid N-demethylation .

Substituent Effects :

- The 4-hydroxycyclohexyl group in the target compound introduces steric bulk and polarity, which could improve solubility but reduce membrane permeability compared to smaller substituents (e.g., methoxyphenyl in pyrazole analogs ).

- Electron-withdrawing groups (e.g., nitro or halogens) in pyrazole derivatives enhance biological activity but may increase metabolic liabilities.

Synthetic Accessibility :

- Triazole and pyrazole carboxamides are synthesized via cyclization and amidation reactions, similar to the likely route for the target compound . However, the benzodiazole core may require more complex heterocyclic formation steps.

Actividad Biológica

N-(4-hydroxycyclohexyl)-1H-1,3-benzodiazole-5-carboxamide (CAS No. 1156718-92-1) is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

This compound features a benzodiazole ring, which is known for its diverse biological activities, combined with a hydroxycyclohexyl group that enhances its solubility and reactivity. The molecular formula is .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The benzodiazole moiety can interact with various enzymes, potentially modulating their activity. This interaction is crucial for the compound's proposed anticancer and antimicrobial properties.

- Receptor Modulation : The hydroxycyclohexyl group may influence receptor binding affinity, enhancing the compound's bioavailability and effectiveness in biological systems.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | Induction of apoptosis |

| MCF-7 (breast cancer) | 15.0 | Cell cycle arrest at G2/M phase |

| A549 (lung cancer) | 10.0 | Inhibition of proliferation |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Case Studies

- In Vivo Anticancer Study : A study conducted on murine models demonstrated that administration of this compound significantly reduced tumor size compared to control groups. The treatment led to a marked increase in apoptosis markers within tumor tissues.

- Antimicrobial Efficacy Assessment : In a clinical setting, the compound was tested against resistant strains of bacteria. Results indicated that it effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative therapeutic agent.

Q & A

Basic: What spectroscopic and chromatographic methods are used to confirm the structure and purity of N-(4-hydroxycyclohexyl)-1H-1,3-benzodiazole-5-carboxamide?

Answer:

Structural elucidation relies on nuclear magnetic resonance (NMR) for mapping proton/carbon environments (e.g., hydroxycyclohexyl protons at δ 1.5–2.5 ppm, benzodiazole aromatic signals at δ 7.0–8.5 ppm) and infrared (IR) spectroscopy to identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹). High-performance liquid chromatography (HPLC) with UV/Vis detection ensures purity (>95%), while mass spectrometry (MS) confirms molecular weight (e.g., ESI-MS [M+H]⁺ at m/z corresponding to C₁₅H₁₈N₃O₂). Cross-referencing ¹H-¹³C HSQC and HMBC NMR data resolves connectivity ambiguities .**

Basic: What are the typical synthetic routes for this compound, and what intermediates are critical?

Answer:

Synthesis involves:

Benzodiazole core formation : Cyclization of o-phenylenediamine derivatives with nitrous acid or nitroso reagents.

Carboxamide coupling : Activation of 5-carboxylic acid (e.g., via EDCI/HOBt) and reaction with 4-hydroxycyclohexylamine.

Hydroxycyclohexyl functionalization : Protection/deprotection of the hydroxyl group (e.g., using TBSCl) to prevent side reactions.

Key intermediates include the benzodiazole-5-carboxylic acid and the protected amine precursor. Reaction progress is monitored via TLC and HPLC .

Advanced: How can reaction conditions be optimized to enhance yield and reduce byproducts in the synthesis of this compound?

Answer:

- Temperature control : Maintain 0–5°C during diazole cyclization to minimize decomposition.

- Solvent selection : Use polar aprotic solvents (DMF or DMSO) for carboxamide coupling to stabilize intermediates.

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acylation.

- Alternative methods : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours under reflux) and improves yield by 15–20% .

Advanced: How should researchers address contradictions in spectroscopic data or unexpected byproduct formation during synthesis?

Answer:

- Multi-technique validation : Combine 2D NMR (e.g., COSY, NOESY) with HRMS to resolve overlapping signals or misassigned peaks.

- HPLC-MS for byproduct analysis : Identify impurities (e.g., unreacted starting materials or hydrolysis products) using reverse-phase C18 columns and fragmentation patterns.

- Reaction quenching studies : Isolate intermediates at timed intervals to pinpoint side-reaction pathways .

Advanced: What in silico and in vitro methods are suitable for predicting and validating the biological interactions of this compound?

Answer:

- Molecular docking : Use AutoDock Vina to model binding to target proteins (e.g., kinases or GPCRs). Validate poses with MD simulations (AMBER/CHARMM).

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) for ligand-target interactions.

- Cellular assays : Test cytotoxicity (MTT assay) and target modulation (e.g., Western blot for downstream protein expression) .

Basic: What analytical techniques are essential for assessing the stability of this compound under varying conditions?

Answer:

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline buffers (pH 1–13).

- Stability-indicating HPLC : Monitor degradation products using gradient elution (e.g., 10–90% acetonitrile in 0.1% TFA).

- Kinetic analysis : Calculate degradation half-life (t½) using Arrhenius plots for accelerated stability predictions .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

Answer:

- Core modifications : Replace benzodiazole with imidazopyridine to assess impact on target affinity.

- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the cyclohexyl ring to modulate lipophilicity (logP) and membrane permeability.

- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding and hydrophobic interactions. Validate with IC50 shifts in enzyme inhibition assays .

Basic: What computational tools are recommended for predicting the physicochemical properties of this compound?

Answer:

- logP/logD prediction : Use MarvinSketch or ACD/Labs to estimate partition coefficients.

- pKa calculation : Employ SPARC or ChemAxon for ionization potentials (e.g., hydroxycyclohexyl -OH pKa ~10–12).

- Solubility : Apply QSPR models in ADMET Predictor or MOE .

Advanced: How can researchers design experiments to evaluate the metabolic stability of this compound?

Answer:

- Liver microsome assays : Incubate with human or rat microsomes (1 mg/mL) and NADPH. Quantify parent compound loss via LC-MS/MS over 60 minutes.

- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates.

- Metabolite identification : Use HRMS/MS (e.g., Q-TOF) to detect hydroxylation or glucuronidation products .

Basic: What steps ensure reproducibility in synthesizing this compound across laboratories?

Answer:

- Detailed protocols : Specify exact equivalents (e.g., 1.2 eq. of EDCI), stirring rates (500 rpm), and inert gas (N₂/Ar) purging.

- Batch consistency : Pre-purify starting materials via recrystallization or column chromatography.

- Inter-lab validation : Share characterized intermediates (e.g., NMR spectra) for cross-verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.